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Compound of Interest

Compound Name:
8-Bromo-1h-benzo[d][1,3]oxazine-

2,4-dione

Cat. No.: B1345030 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectral characteristics of key chemical intermediates is paramount. This guide provides

an in-depth look at the available spectral data for bromo-substituted isatoic anhydrides,

compounds of significant interest in synthetic chemistry and pharmaceutical research.

While specific experimental spectral data for 8-bromo-isatoic anhydride (also known as 8-

bromo-1H-3,1-benzoxazine-2,4-dione) is not readily available in the public domain, this

document collates and presents the ¹H NMR, ¹³C NMR, and IR spectral data for closely related

and parent isomers. This comparative data can serve as a valuable reference for the

characterization of novel derivatives.

Spectral Data Summary
The following tables summarize the reported ¹H NMR and ¹³C NMR spectral data for isatoic

anhydride and its 6-chloro derivative. This information is crucial for confirming the structure and

purity of these compounds.

Table 1: ¹H NMR Spectral Data
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Compound Solvent Chemical Shift (δ) in ppm

Isatoic Anhydride DMSO-d₆

11.72 (s, 1H), 7.92 (dd, J =

7.9, 1.0 Hz, 1H), 7.77–7.71 (m,

1H), 7.28–7.22 (m, 1H), 7.15

(d, J = 8.2 Hz, 1H)[1]

6-Chloro-1H-benzo[d]

[2]oxazine-2,4-dione
DMSO-d₆

11.86 (s, 1H), 7.86 (d, J = 2.3

Hz, 1H), 7.77 (dd, J = 8.7, 2.4

Hz, 1H), 7.16 (d, J = 8.7 Hz,

1H)[1]

6-Methyl-1H-benzo[d]

[2]oxazine-2,4-dione
DMSO-d₆

11.64 (s, 1H), 7.72 (s, 1H),

7.57 (dd, J = 8.3, 1.5 Hz, 1H),

7.06 (d, J = 8.3 Hz, 1H), 2.33

(s, 3H)[1]

Table 2: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) in ppm

Isatoic Anhydride DMSO-d₆

160.81, 148.02, 142.33,

137.86, 129.86, 124.44,

116.26, 116.23, 111.20[1]

6-Chloro-1H-benzo[d]

[2]oxazine-2,4-dione
DMSO-d₆

159.97, 147.78, 141.28,

137.66, 128.68, 128.18,

118.47, 113.01[1]

6-Methyl-1H-benzo[d]

[2]oxazine-2,4-dione
DMSO-d₆

160.83, 148.04, 140.16,

138.86, 133.86, 129.24,

116.20, 110.93, 20.98[1]

Infrared (IR) Spectroscopy

The IR spectrum of isatoic anhydride and its derivatives is characterized by the presence of two

distinct carbonyl (C=O) stretching bands due to the anhydride functionality. One band, typically

appearing at a higher wavenumber, corresponds to the asymmetric stretch, while the lower
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wavenumber band is due to the symmetric stretch. The exact positions of these bands can be

influenced by the substituent on the aromatic ring.

Experimental Protocols
The synthesis of isatoic anhydride derivatives generally involves the cyclization of

corresponding anthranilic acids. A representative experimental protocol is outlined below.

General Synthesis of 1H-benzo[d][2][3]oxazine-2,4-
diones
A common method for the synthesis of isatoic anhydrides involves a two-step approach starting

from the corresponding 2-aminobenzoic acids.[1]

Protection of the Amine: The 2-aminobenzoic acid is first reacted with a protecting group

source, such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzyloxycarbonyl chloride

(Cbz-Cl), or ethyl chloroformate, to form an N-protected intermediate. This reaction is

typically carried out in a suitable solvent at room temperature.

Cyclization: The N-protected intermediate is then treated with a cyclizing agent, such as

thionyl chloride, which promotes the activation and subsequent ring closure to form the

desired 1H-benzo[d][2]oxazine-2,4-dione.[1] The reaction mixture is stirred, often overnight,

and the product is then isolated by filtration and washed.

Characterization: The synthesized compounds are typically characterized by standard

spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their

structure and purity.[1]

Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic

characterization of chemical compounds.
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Caption: General workflow for chemical synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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